Product packaging for 2-(Bromomethoxy)-3-fluorobenzonitrile(Cat. No.:)

2-(Bromomethoxy)-3-fluorobenzonitrile

Cat. No.: B11876431
M. Wt: 230.03 g/mol
InChI Key: PBWVXWMARZQOGT-UHFFFAOYSA-N
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Description

2-(Bromomethoxy)-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrFNO B11876431 2-(Bromomethoxy)-3-fluorobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

2-(bromomethoxy)-3-fluorobenzonitrile

InChI

InChI=1S/C8H5BrFNO/c9-5-12-8-6(4-11)2-1-3-7(8)10/h1-3H,5H2

InChI Key

PBWVXWMARZQOGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OCBr)C#N

Origin of Product

United States

Contextualization of Halogenated Benzonitriles in Organic Synthesis and Medicinal Chemistry

Halogenated benzonitriles represent a pivotal class of compounds in the realms of organic synthesis and medicinal chemistry. The incorporation of halogen atoms and a nitrile group onto a benzene (B151609) ring imparts unique reactivity and physicochemical properties that are highly sought after by synthetic chemists.

In the field of organic synthesis, the presence of a halogen, such as bromine, offers a versatile handle for a multitude of cross-coupling reactions. These reactions are foundational in modern chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks. The nitrile group is also a valuable functional group, capable of being transformed into various other moieties, including primary amines, amides, and carboxylic acids, thereby expanding the synthetic possibilities.

From a medicinal chemistry perspective, the strategic placement of halogen atoms, particularly fluorine, can profoundly influence a molecule's biological profile. Fluorine substitution is a well-established strategy to enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity to improve membrane permeability. The nitrile group itself can serve as a key pharmacophoric element, participating in crucial hydrogen bonding interactions with biological targets or acting as a bioisostere for other functional groups.

Significance of the 2 Bromomethyl 3 Fluorobenzonitrile Moiety As a Synthetic Intermediate

The specific arrangement of functional groups in 2-(Bromomethyl)-3-fluorobenzonitrile (B1289995) makes it a highly valuable intermediate for synthetic chemists. nih.gov The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This high reactivity allows for the straightforward introduction of a wide array of functionalities at the benzylic position, a common strategy in the elaboration of molecular complexity.

The fluorine atom at the adjacent position exerts a significant electronic influence on the aromatic ring, which can modulate the reactivity of the entire molecule. The nitrile group provides an additional site for chemical manipulation, further enhancing the compound's utility as a versatile building block. This combination of reactive sites allows for a stepwise and controlled approach to the synthesis of complex target molecules, making it a valuable tool in the design and synthesis of new compounds for pharmaceutical and agrochemical research. nih.gov

Reactivity and Mechanistic Studies of 2 Bromomethyl 3 Fluorobenzonitrile

Structure-Reactivity Relationships and the Impact of Substitution Patterns

The reactivity of 2-(bromomethyl)-3-fluorobenzonitrile (B1289995) is fundamentally governed by the interplay of electronic and steric effects originating from its specific substitution pattern. The arrangement of the bromomethyl, fluoro, and cyano groups on the benzene (B151609) ring creates a unique chemical environment that dictates the behavior of the molecule, particularly the reactivity of the benzylic bromide. The ortho-positioning of the substituents is a critical factor, often leading to reactivity profiles that differ significantly from its meta- and para-isomers due to proximity effects.

Both the fluorine atom and the cyano group are potent electron-withdrawing groups (EWGs). numberanalytics.com Their presence significantly reduces the electron density of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. Conversely, for reactions involving nucleophilic attack on the aromatic ring (Nucleophilic Aromatic Substitution, SNAr), the presence of strong EWGs is generally activating, as they help to stabilize the negatively charged intermediate (Meisenheimer complex). numberanalytics.com

The electron-withdrawing strength of substituents can be quantified using Hammett constants (σ). For substituents at the meta position, which primarily exert an inductive effect, the Hammett constants (σ_meta) for fluorine and cyano groups are +0.34 and +0.56, respectively. nih.gov These positive values confirm their strong electron-withdrawing nature. In 2-(bromomethyl)-3-fluorobenzonitrile, the fluorine atom is meta to the bromomethyl group's point of attachment and ortho to the cyano group. This electronic pull influences the electrophilicity of the benzylic carbon in the bromomethyl group. The inductive withdrawal of electron density by the adjacent fluorine and cyano groups can slightly polarize the C-Br bond, potentially making the benzylic carbon more susceptible to nucleophilic attack, a key step in its characteristic substitution reactions.

While electronic effects are significant, the most pronounced influence on the reactivity of the bromomethyl group in this molecule arises from steric hindrance. wikipedia.org The placement of the cyano group and the fluorine atom on either side of the bromomethyl group (at the ortho positions relative to it) creates a crowded environment around the reaction center. This phenomenon is often referred to as the "ortho effect," where a substituent in the ortho position can cause anomalous behavior compared to its meta and para isomers due to a combination of steric and polar effects. wikipedia.org

In the context of a bimolecular nucleophilic substitution (SN2) reaction, which is typical for benzyl (B1604629) bromides, the nucleophile must approach the electrophilic benzylic carbon from the backside, directly opposite the bromine leaving group. libretexts.org The proximity of the ortho substituents in 2-(bromomethyl)-3-fluorobenzonitrile acts as a "steric buttress," physically impeding this line of attack. beilstein-journals.org This steric hindrance raises the activation energy of the SN2 transition state, thereby slowing the reaction rate compared to less hindered isomers like 4-(bromomethyl)-3-fluorobenzonitrile.

The following table summarizes the expected impact of the substitution pattern on the reactivity of the bromomethyl group in its isomers.

IsomerSubstituent PositionsDominant Effect on -CH₂Br ReactivityExpected Relative Reactivity in Sₙ2 Reactions
2-(Bromomethyl)-3-fluorobenzonitrile-CN (ortho), -F (ortho')Strong Steric HindranceLowest
3-(Bromomethyl)-fluorobenzonitrilesSubstituents are not ortho to -CH₂BrPrimarily Electronic EffectsIntermediate
4-(Bromomethyl)-3-fluorobenzonitrile-F (ortho), No second ortho substituentMinimal Steric HindranceHighest
This category includes isomers like 3-(bromomethyl)-2-fluorobenzonitrile, where one group is ortho but the overall steric bulk is less than the title compound.

A comparative analysis highlights the critical role of substituent placement.

2-(Bromomethyl)-3-fluorobenzonitrile (Ortho-Substituted): The primary determinant of its reactivity is severe steric hindrance from the adjacent cyano and fluoro groups. Any nucleophilic attack on the benzylic carbon is significantly slowed, making this isomer the least reactive of the series in SN2 reactions.

4-(Bromomethyl)-3-fluorobenzonitrile (Para-Substituted): In this isomer, the bromomethyl group is at the para position relative to the cyano group, and the fluorine is at the meta position. There are no substituents ortho to the bromomethyl group, resulting in minimal steric hindrance. The electronic effects of the EWGs can facilitate the reaction without the overriding steric impediment, making this isomer the most reactive in SN2 displacements.

Meta-Substituted Isomers (e.g., 3-(Bromomethyl)-benzonitrile derivatives): These compounds represent an intermediate case. The steric hindrance is significantly less than in the 2-substituted isomer, allowing for easier access by nucleophiles. Their reactivity is therefore primarily dictated by the electronic influence of the substituents on the ring.

Applications of 2 Bromomethyl 3 Fluorobenzonitrile in Advanced Chemical Synthesis

Role as a Key Synthetic Building Block

The inherent reactivity of 2-(Bromomethyl)-3-fluorobenzonitrile (B1289995), primarily due to the labile bromine atom in the bromomethyl group, makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the foundation of its role as a key building block in organic synthesis.

Construction of Diverse Complex Molecular Architectures

The ability to readily react with a wide range of nucleophiles, such as amines, phenols, thiols, and carbanions, allows for the facile incorporation of the 2-cyano-6-fluorobenzyl moiety into larger and more complex molecular frameworks. This versatility is crucial in medicinal chemistry for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies. musechem.com The introduction of this specific fragment can significantly influence the pharmacological properties of a molecule, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

Chemists leverage this reactivity to construct a variety of molecular scaffolds, including heterocyclic compounds, which are prevalent in many biologically active molecules. The nitrile group can also participate in further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, offering additional avenues for molecular diversification.

Synthesis of Fluorinated Organic Compounds with Specific Properties

The presence of a fluorine atom on the aromatic ring of 2-(Bromomethyl)-3-fluorobenzonitrile is of particular significance. The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to modulate their physicochemical and biological properties. nih.govnumberanalytics.com Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. nih.gov

As a fluorinated building block, 2-(Bromomethyl)-3-fluorobenzonitrile provides a direct route to introduce a fluorine atom into a target molecule in a specific position. This is particularly advantageous in the synthesis of agrochemicals and pharmaceuticals, where the presence and position of fluorine can be critical for biological activity. nih.govnumberanalytics.com

Specialized Applications in Chemical Fields

Beyond its general role as a synthetic building block, 2-(Bromomethyl)-3-fluorobenzonitrile and its isomers have found application in several specialized areas of chemical research and development.

Precursors for Molecular Probes and Imaging Agents (e.g., Positron Emission Tomography Radioligands)

The development of molecular probes and imaging agents is crucial for understanding biological processes and for the diagnosis of diseases. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18. uic.edu

Bromomethyl-functionalized aromatic compounds are valuable precursors for the synthesis of ¹⁸F-labeled PET radiotracers. The bromo-group can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction. While direct examples for 2-(Bromomethyl)-3-fluorobenzonitrile are not prevalent in readily available literature, the principle is well-established for analogous structures. For instance, precursors with similar functionalities are used to synthesize ¹⁸F-labeled tracers for imaging various biological targets, including receptors in the brain. mdpi.comnih.gov The synthesis of such radiotracers involves a one-pot, two-step reaction that includes an aromatic ¹⁸F-substitution. nih.gov The development of novel ¹⁸F PET tracers is an active area of research for detecting and monitoring diseases like cancer and neurodegenerative disorders. uic.edu

Intermediates in the Development of Agrochemicals

The global need for sustainable agriculture drives the continuous development of new and effective agrochemicals, including herbicides, fungicides, and insecticides. nih.gov Fluorinated compounds play a significant role in the agrochemical industry due to their enhanced biological activity and stability. nih.govnumberanalytics.com

2-(Bromomethyl)-3-fluorobenzonitrile and its isomers serve as important intermediates in the synthesis of novel agrochemicals. musechem.com The unique combination of the fluorobenzonitrile core and the reactive bromomethyl handle allows for the construction of complex molecules with potential pesticidal properties. The introduction of the fluorinated benzyl (B1604629) moiety can be a key step in building the final active ingredient. The development of new agrochemicals with novel modes of action is crucial to combat the emergence of resistance in pests and weeds. nih.gov

Application AreaExample Compound ClassKey Features
Medicinal Chemistry Bioactive HeterocyclesIntroduction of a fluorinated moiety to influence pharmacological properties.
Agrochemicals Novel PesticidesIncorporation of fluorine to enhance biological efficacy and stability.
PET Imaging ¹⁸F-Radiotracer PrecursorsFacile introduction of ¹⁸F via nucleophilic substitution of the bromine atom.

Contribution to the Synthesis of Advanced Materials and Coatings

The unique electronic and physical properties imparted by fluorine make fluorinated compounds attractive for the development of advanced materials and coatings. These materials often exhibit desirable characteristics such as thermal stability, chemical resistance, and specific surface properties.

Utility in the Synthesis of Pharmaceutical Scaffolds and Lead Compounds

2-(Bromomethyl)-3-fluorobenzonitrile is a versatile chemical intermediate valued in medicinal chemistry for the synthesis of bioactive molecules. musechem.com Its structure, featuring a reactive bromomethyl group, a fluorine atom, and a nitrile moiety on a benzene (B151609) ring, allows for its incorporation into a variety of complex organic scaffolds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromomethyl group is a potent electrophile for alkylation reactions, and the nitrile can be transformed into other functional groups. These characteristics make it a valuable building block in the development of novel therapeutic agents. musechem.comchemimpex.com

While its direct applications are part of broader synthetic strategies, its structural isomer, 4-(bromomethyl)-3-fluorobenzonitrile, has been more specifically documented in the synthesis of certain classes of enzyme inhibitors. The reactivity patterns suggest that 2-(bromomethyl)-3-fluorobenzonitrile can be employed in similar synthetic pathways to create diverse molecular architectures for drug discovery.

Preparation of Enzyme Inhibitor Precursors (e.g., GLUT1 Inhibitors)

The fluorobenzonitrile framework is a key component in the development of inhibitors for various enzymes. A notable application of a structural isomer, 4-(bromomethyl)-3-fluorobenzonitrile, is as a precursor in the synthesis of inhibitors for Glucose Transporter 1 (GLUT1). GLUT1 is a protein responsible for facilitating glucose transport into cells and is often overexpressed in various cancer cells to meet their high energy demands. Consequently, inhibiting GLUT1 is a promising strategy in oncology.

The synthesis of GLUT1 inhibitors often involves the alkylation of a core scaffold with the bromomethyl group of the fluorobenzonitrile derivative. The reactivity of the C(sp³)–Br bond allows for nucleophilic substitution, attaching the 2-cyano-6-fluorobenzyl moiety to a heterocyclic or amine-containing core. This reaction introduces a key structural element recognized by the target enzyme. Although specific examples detailing the use of the 2-(bromomethyl)-3-fluorobenzonitrile isomer are not as prevalent in publicly accessible literature as its 4-bromo isomer, its inherent reactivity as a benzyl bromide derivative makes it a suitable candidate for similar synthetic transformations in the creation of enzyme inhibitor libraries.

Table 1: Comparison of 2-(Bromomethyl)-3-fluorobenzonitrile and Related Isomers

Compound NameCAS NumberKey Documented Applications in Pharma Synthesis
2-(Bromomethyl)-3-fluorobenzonitrile635723-84-1General intermediate for bioactive molecules. musechem.com
4-(Bromomethyl)-3-fluorobenzonitrile105942-09-4Precursor for GLUT1 inhibitors and antiproliferative agents.
3-(Bromomethyl)-2-fluorobenzonitrile1246527-18-3Intermediate for compounds targeting beta-amyloid peptide production.
Synthesis of Ligands for Biological Targets (e.g., I2 Imidazoline (B1206853) Receptors)

The development of ligands for specific biological targets is a cornerstone of modern drug discovery. Imidazoline I2 receptors (I2-IR) have emerged as a significant target for therapeutic intervention, particularly in neurodegenerative diseases like Alzheimer's. nih.govnih.gov Ligands that modulate these receptors have shown potential neuroprotective effects. csic.esub.edu

The synthesis of I2-IR ligands often involves the construction of complex heterocyclic systems. While direct synthetic routes employing 2-(bromomethyl)-3-fluorobenzonitrile for I2-IR ligands are not extensively detailed in the available literature, its utility as a building block for pharmaceutical scaffolds is well-established. musechem.com The compound's reactive bromomethyl group can be used to alkylate nitrogen-containing heterocycles, a common structural motif in many I2-IR ligands. For example, the synthesis of benzofuranyl-2-imidazoles, a class of I2-IR ligands, proceeds from benzofuran-2-carboxylic acid derivatives, demonstrating the modular nature of ligand synthesis where building blocks like fluorinated benzonitriles could be incorporated to explore new chemical space and structure-activity relationships. ub.edu

The general synthetic utility of 2-(bromomethyl)-3-fluorobenzonitrile allows for its potential use in creating libraries of compounds to be screened against targets like the I2 imidazoline receptor. Its fluorinated phenyl ring could be a key pharmacophoric element, and the nitrile group could be converted to an imidazoline ring through established chemical transformations, providing a pathway to novel ligands.

Advanced Research Directions and Future Perspectives

Emerging Synthetic Strategies for 2-(Bromomethyl)-3-fluorobenzonitrile (B1289995) Analogs

Furthermore, photoredox catalysis and electrochemical methods are emerging as powerful tools for C-H activation and functionalization. These approaches offer mild reaction conditions and unique reactivity patterns that are often inaccessible through traditional thermal methods. The application of these technologies could lead to more direct and atom-economical syntheses of complex benzonitrile (B105546) derivatives. For instance, the development of processes for preparing related structures, such as intermediates for compounds used in the potential treatment of Alzheimer's disease, highlights the importance of innovative synthesis. google.com

Synthetic ApproachDescriptionPotential Advantages
Late-Stage Functionalization Introduction of key functional groups (e.g., -Br, -F) at a late point in the synthetic pathway.Increased efficiency, access to complex analogs, reduced need for protecting groups.
Photoredox Catalysis Use of light to initiate redox reactions for bond formation.Mild reaction conditions, high selectivity, novel reactivity.
Electrosynthesis Application of electric current to drive chemical reactions.Sustainable, reagent-free activation, precise control over reaction conditions.
Flow Chemistry Performing reactions in a continuous flowing stream rather than a batch.Enhanced safety, scalability, and reaction control; improved yields and purity.

Exploration of Novel Reactivity Modalities and Cascade Reactions

The unique arrangement of the bromomethyl, fluoro, and cyano groups in 2-(bromomethyl)-3-fluorobenzonitrile offers a rich platform for exploring new chemical reactions. The bromomethyl group is a versatile electrophile, while the nitrile and the fluorinated aromatic ring can participate in a variety of transformations.

A significant area of future research lies in the development of cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Such reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. For example, cascade reactions of ortho-carbonyl-substituted benzonitriles have been shown to produce complex heterocyclic structures like isoindolin-1-ones under mild, metal-free conditions. nih.gov These reactions can combine up to six elemental steps in one pot, demonstrating remarkable efficiency. nih.gov Future work could adapt these principles to 2-(bromomethyl)-3-fluorobenzonitrile, potentially leading to novel polycyclic aromatic compounds. The exploration of base-promoted condensation reactions, such as the reaction between 2-(bromomethyl)benzonitrile and homophthalic anhydride to form indeno[1,2-c]isoquinolin-5-ones, provides another template for designing new cascade processes.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing the way new molecules are designed. nih.gov For analogs of 2-(bromomethyl)-3-fluorobenzonitrile, computational tools can predict reactivity, spectroscopic properties, and potential biological activity, thereby guiding experimental efforts and reducing the time and resources spent on trial-and-error synthesis.

Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the selectivity of complex transformations, such as cascade reactions. nih.gov Spectroscopic studies on related molecules like 2-fluorobenzonitrile and 3-fluorobenzonitrile have successfully used Franck-Condon simulations to interpret experimental results, demonstrating the predictive power of computational methods. mdpi.com In the context of drug discovery, molecular docking and virtual screening can identify potential biological targets for novel benzonitrile derivatives and optimize their binding interactions. nih.gov This computer-aided rational design approach has been successfully used to develop novel therapeutic agents based on other complex molecular scaffolds. nih.gov The integration of these in silico techniques will be crucial for the rational design of next-generation materials and pharmaceuticals derived from the 2-(bromomethyl)-3-fluorobenzonitrile framework.

Expanding the Scope of Applications in Interdisciplinary Chemical Innovation

The versatility of the 2-(bromomethyl)-3-fluorobenzonitrile scaffold makes it a valuable platform for innovation across multiple scientific disciplines. While its role as a synthetic intermediate is well-established, future research will likely focus on leveraging its unique electronic and structural features for novel applications.

In medicinal chemistry , fluorinated aromatic compounds are highly sought after for their improved metabolic stability and binding affinity. mdpi.com Analogs of 2-(bromomethyl)-3-fluorobenzonitrile could serve as key intermediates in the synthesis of new therapeutic agents, particularly for central nervous system (CNS) disorders or as kinase inhibitors. nbinno.com

In materials science , the incorporation of fluorine and nitrile groups can impart desirable properties such as thermal stability, electron-accepting capability, and specific liquid crystal phases. This makes these compounds attractive for the development of advanced materials, including polymers, coatings, and organic light-emitting diodes (OLEDs). nbinno.comchemimpex.com The functionalization of polymers and other materials with such molecules can introduce new properties and applications. nih.govresearchgate.net

In agrochemicals , the compound serves as a building block for creating new pesticides and herbicides. chemimpex.com The strategic placement of the fluoro and cyano groups can enhance the biological activity and environmental profile of crop protection agents. nbinno.com

FieldPotential ApplicationRationale
Medicinal Chemistry Synthesis of Active Pharmaceutical Ingredients (APIs) for CNS disorders, oncology.Fluorine can enhance metabolic stability and binding affinity. mdpi.comnbinno.com
Materials Science Development of OLEDs, advanced polymers, and functional coatings.The molecule's structure can contribute to thermal stability and desirable electronic properties. nbinno.comchemimpex.com
Agrochemicals Creation of next-generation herbicides and pesticides.Serves as a key intermediate for biologically active compounds. nbinno.comchemimpex.com

Conclusion

Summary of Key Research Contributions and Advancements

Research involving 2-(Bromomethyl)-3-fluorobenzonitrile (B1289995) has primarily centered on its role as a key building block in medicinal chemistry and materials science. musechem.com The compound's trifunctional nature—featuring a reactive benzylic bromide, a cyano group, and a fluorine substituent—makes it an exceptionally versatile intermediate for synthesizing bioactive molecules. musechem.com

A significant contribution of this compound is its application in the synthesis of novel therapeutic agents. Fluorinated organic compounds are of great interest in pharmaceutical development because the inclusion of fluorine can enhance metabolic stability, membrane permeability, and binding affinity. mdpi.comacs.orgnih.gov The 2-(bromomethyl)-3-fluorobenzonitrile scaffold provides a reliable entry point for introducing these desirable properties into drug candidates. Its utility has been demonstrated in the development of inhibitors for enzymes implicated in various diseases. For instance, related fluorobenzonitrile structures have been instrumental in creating inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair that is a major target in oncology. nih.govrsc.orggoogle.com The reactive bromomethyl group allows for straightforward nucleophilic substitution, enabling the connection of the benzonitrile (B105546) core to other pharmacophoric elements to build complex and potent inhibitors.

Advancements in synthetic methodologies have further broadened the compound's utility. Modern organic synthesis increasingly relies on well-defined, reactive intermediates that can be employed in multistep sequences with high precision and yield. musechem.comgoogle.com The reliable synthesis of 2-(Bromomethyl)-3-fluorobenzonitrile itself, often via radical bromination of the corresponding methylbenzonitrile, and its predictable reactivity make it an ideal component for complex synthetic campaigns.

Key Research Applications of 2-(Bromomethyl)-3-fluorobenzonitrile and Related Structures:

Research AreaSpecific ApplicationSignificance
Medicinal Chemistry Synthesis of enzyme inhibitors (e.g., PARP inhibitors)Provides a core scaffold for developing targeted cancer therapeutics. nih.govrsc.org
Development of novel therapeutic agentsThe fluorine and nitrile groups can enhance pharmacokinetic properties. mdpi.comacs.orgchemimpex.com
Organic Synthesis Versatile synthetic intermediateThe reactive bromomethyl group facilitates the construction of complex molecules. musechem.com
Materials Science Precursor for functional materialsUsed to synthesize specialty polymers and modify material properties. chemimpex.com

Outlook on the Enduring Significance and Potential of 2-(Bromomethyl)-3-fluorobenzonitrile in Chemical Sciences

The enduring significance of 2-(Bromomethyl)-3-fluorobenzonitrile lies in its established role as a reliable and versatile chemical building block. As the fields of drug discovery and materials science continue to demand molecules of increasing complexity and specific functionality, the need for such well-characterized intermediates will only grow. The unique substitution pattern of this compound offers a distinct advantage in molecular design, allowing chemists to fine-tune steric and electronic properties.

The future potential of 2-(Bromomethyl)-3-fluorobenzonitrile is particularly promising in the area of targeted therapeutics. The ongoing quest for more selective and potent enzyme inhibitors will continue to drive the demand for novel molecular scaffolds. The fluorobenzonitrile core is a proven pharmacophoric element, and its continued use in the design of next-generation inhibitors for targets beyond PARP is anticipated. Furthermore, its application may expand into agrochemical research, where fluorinated compounds are often used to create effective herbicides and pesticides. google.comchemimpex.com

Advancements in synthetic technologies, such as continuous flow chemistry, could further enhance the utility of reactive intermediates like 2-(Bromomethyl)-3-fluorobenzonitrile. researchgate.net These technologies allow for the safe and efficient generation and use of highly reactive species, potentially opening new avenues for the application of this compound in novel chemical transformations. As synthetic methods evolve, the ability to precisely and efficiently incorporate fragments derived from 2-(Bromomethyl)-3-fluorobenzonitrile will ensure its lasting value in the toolbox of synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(Bromomethoxy)-3-fluorobenzonitrile, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via aromatic nucleophilic substitution (SNAr) or Ullmann-type coupling. For example, in a related synthesis, 2-bromo-3-fluorobenzonitrile reacts with alkoxy phenols under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C . Critical parameters include:

  • Base selection : Strong bases (e.g., NaH) improve deprotonation of the nucleophile.
  • Solvent choice : DMF enhances solubility of intermediates but may require careful purification to remove residuals.
  • Temperature control : Prolonged heating (>12 hours) may lead to side reactions like hydrolysis of the nitrile group.
    • Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of the brominated precursor and monitor reaction progress via TLC or HPLC (>95% purity target) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Key signals include the methoxy proton (δ ~3.8–4.2 ppm, integrating for –OCH₂Br) and aromatic protons (δ ~6.7–7.4 ppm split by fluorine coupling) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities; retention times should match standards.
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrFNO).
    • Data table :
TechniqueKey ObservationsReference
¹H NMR (400 MHz)δ 7.38–7.22 (m, aromatic H), 3.78 (s, –OCH₃)
HPLC95% purity, Rt = 8.2 min

Q. What safety precautions are required when handling this compound, given limited toxicological data?

  • Risk mitigation :

  • Skin/eye exposure : Immediate flushing with water (15+ minutes) and medical consultation due to potential alkylating agent reactivity .
  • Inhalation : Use fume hoods; monitor for respiratory irritation.
  • Waste disposal : Halogenated waste streams to avoid environmental release.
    • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in drug design?

  • Mechanistic insights :

  • Electron-withdrawing effect : Fluorine increases electrophilicity at the benzonitrile core, enhancing reactivity in cross-coupling reactions .
  • Conformational effects : The C–F bond’s stereoelectronic properties may restrict rotation, favoring bioactive conformations in enzyme binding pockets (e.g., kinase inhibitors) .
    • Case study : Fluorine’s role in improving metabolic stability is observed in analogues used as InhA inhibitors (Mycobacterium tuberculosis targets) .

Q. How can researchers resolve contradictions in reported reactivity of this compound across synthetic studies?

  • Troubleshooting framework :

Solvent/base compatibility : Polar aprotic solvents (e.g., DMSO) may deactivate bromine via solvolysis; verify with control experiments.

Competing pathways : Competing elimination (e.g., dehydrohalogenation) vs. substitution can be probed by varying temperature and leaving groups.

Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) may suppress side reactions in cross-coupling protocols .

Q. What computational methods predict the docking interactions of this compound derivatives with biological targets?

  • In silico strategies :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cytochrome P450 enzymes) .
  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
    • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., IC₅₀ < 1 μM for InhA inhibitors) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • SAR design principles :

  • Substituent variation : Replace bromomethoxy with methoxy, ethoxy, or aryl groups to modulate lipophilicity (clogP) and target affinity .
  • Bioisosteres : Substitute –CN with –COOR or –CONHR to improve solubility while retaining hydrogen-bonding capacity.
    • Data table :
DerivativeModificationBioactivity (IC₅₀)Reference
2-Methoxy-3-fluoro–OCH₃ instead of –Br0.8 μM (InhA)
2-Phenoxy-3-fluoroAryl ether linkage0.5 μM (InhA)

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